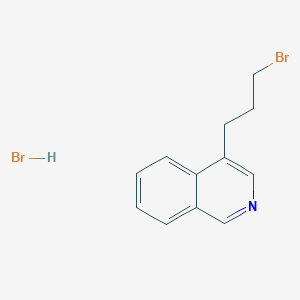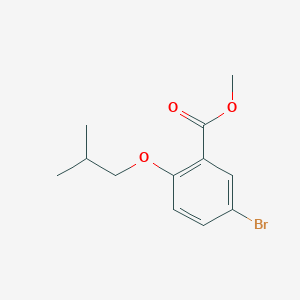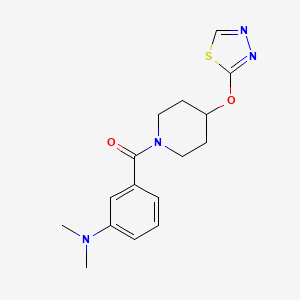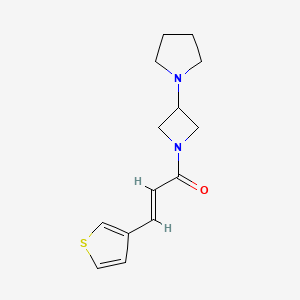
4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine is a chemical compound with the molecular formula C10H13F2N3 . Its average mass is 213.227 Da and its mono-isotopic mass is 213.107758 Da .
Molecular Structure Analysis
The InChI string for 4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine isInChI=1S/C10H13F2N3/c1-2-8-9(12)10(14-6-13-8)15-4-7(3-11)5-15/h6-7H,2-5H2,1H3 . Its canonical SMILES representation is CCC1=C(C(=NC=N1)N2CC(C2)CF)F .
Applications De Recherche Scientifique
Biological Significance in Medicinal Chemistry
Pyrimidine derivatives, like 4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine, hold a unique place in medicinal chemistry due to their significant roles in biological processes. For instance, Muralidharan et al. (2019) synthesized novel pyrimidine derivatives exhibiting potent anti-inflammatory and analgesic activities. The nature of the substituents on the pyrimidine ring greatly influenced these activities, highlighting the compound's medicinal potential (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Biotransformation and Metabolic Fate
Lindgren et al. (2013) studied the biotransformation of pyrimidine derivatives, including reactions like N-oxidation and conversion to pyrimidone and pyrimidine-2,4-dione. This research provides valuable insights into the metabolic fate of such compounds in various biological systems (A. Lindgren et al., 2013).
Antimicrobial and Antifungal Properties
Tiwari et al. (2018) reported the synthesis of pyrimidine-chromone coupled derivatives, demonstrating significant antimicrobial and antifungal activities. These findings suggest potential applications of pyrimidine derivatives in developing new antimicrobial agents (S. Tiwari et al., 2018).
Nonlinear Optical (NLO) Applications
Hussain et al. (2020) explored the applications of pyrimidine derivatives in nonlinear optics (NLO). They conducted a comparative analysis of various derivatives, revealing their significant NLO character, which could be beneficial for optoelectronic and high-tech applications (A. Hussain et al., 2020).
Propriétés
IUPAC Name |
4-ethyl-5-fluoro-6-[3-(fluoromethyl)azetidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3/c1-2-8-9(12)10(14-6-13-8)15-4-7(3-11)5-15/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNFQWCUKUUYHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CC(C2)CF)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-fluoro-6-[3-(fluoromethyl)azetidin-1-yl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine](/img/structure/B2381543.png)





![[(2R,4R)-4-Fluoropyrrolidin-2-yl]methanol](/img/structure/B2381554.png)

![Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2381559.png)




![2,5-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381566.png)